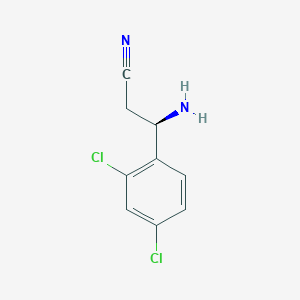

(3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile

Descripción

(3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile is a β-amino nitrile compound characterized by a stereochemically defined (3R) configuration and a 2,4-dichlorophenyl substituent. β-Amino nitriles are critical intermediates in pharmaceutical synthesis, serving as precursors for amides and carboxylic acids through enzymatic or chemical hydration .

Propiedades

Fórmula molecular |

C9H8Cl2N2 |

|---|---|

Peso molecular |

215.08 g/mol |

Nombre IUPAC |

(3R)-3-amino-3-(2,4-dichlorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8Cl2N2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |

Clave InChI |

JYYBCHTYMIOOLB-SECBINFHSA-N |

SMILES isomérico |

C1=CC(=C(C=C1Cl)Cl)[C@@H](CC#N)N |

SMILES canónico |

C1=CC(=C(C=C1Cl)Cl)C(CC#N)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,4-dichlorobenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a reaction with a suitable amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

Nitrile Formation: The amine is then reacted with a cyanating agent such as cyanogen bromide to introduce the nitrile group, resulting in the formation of (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile.

Industrial Production Methods

In an industrial setting, the production of (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile may involve optimized reaction conditions, including the use of continuous flow reactors and catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitroso compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

(3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies to understand its interaction with biological targets.

Industrial Applications: It is explored for its potential use in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. The dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile with structurally related β-amino nitriles, focusing on substituent effects, physicochemical properties, and enzymatic reactivity.

Structural and Substituent Analysis

Key structural variations among analogs lie in the aromatic substituents, which impact electronic, steric, and solubility properties:

Reactivity and Enzymatic Conversion

- However, steric hindrance from two chlorine atoms may reduce enzymatic accessibility compared to mono-substituted analogs like 3a .

- Steric Considerations : Methyl-containing analogs (e.g., 3-fluoro-4-methylphenyl) exhibit lower enzymatic efficiency in studies, likely due to hindered active-site binding .

- Discontinued Derivatives : Analogs such as the 4-chloro-3-fluoro variant (CAS 1213006-37-1) were discontinued, possibly due to synthesis challenges or instability, highlighting the dichloro compound’s comparative robustness .

Actividad Biológica

(3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C9H8Cl2N2 and a molecular weight of approximately 215.08 g/mol. It features:

- Amino group ()

- Nitrile group ()

- Dichlorophenyl moiety (substituents at the 2 and 4 positions)

This arrangement contributes to its distinct reactivity and biological properties.

Research indicates that (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacteria and fungi. Its amino and nitrile groups may facilitate interactions with microbial enzymes or structural components.

- Anticancer Properties : Preliminary studies suggest that it may influence cancer cell pathways, possibly through modulation of apoptosis or cell cycle regulation. The presence of the dichlorophenyl group enhances lipophilicity, aiding cellular membrane penetration.

Biological Interactions

The compound's functional groups allow for:

- Hydrogen bonding with biomolecules.

- Hydrophobic interactions , which are crucial for binding with cellular targets.

These interactions are vital for understanding its efficacy in therapeutic applications.

Research Findings and Case Studies

- Antimicrobial Studies : In vitro studies have demonstrated that (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile exhibits significant activity against various bacterial strains. For instance, it showed a minimum inhibitory concentration (MIC) comparable to established antibiotics in some assays.

- Anticancer Research : A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent. Further research is needed to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

The following table summarizes key features of (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile | C9H8Cl2N2 | Dichloro substitution at 2 and 4 positions |

| (3R)-3-Amino-3-(2-chlorophenyl)propanenitrile | C9H8ClN2 | Single chlorine atom on phenyl ring |

| (3R)-3-Amino-3-(2,5-dichlorophenyl)propanenitrile | C9H8Cl2N2 | Chlorine substitutions at different positions |

Future Directions

Further research is warranted to explore:

- Mechanistic studies to clarify how (3R)-3-Amino-3-(2,4-dichlorophenyl)propanenitrile interacts with specific biological targets.

- In vivo studies to assess its safety profile and therapeutic efficacy in animal models.

- Clinical trials to evaluate its potential as a treatment option for infections or cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.